
Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Derivative: The initial step involves the synthesis of a biphenyl derivative through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid.
Phosphonation: The biphenyl derivative is then subjected to a phosphonation reaction using a suitable phosphonating agent such as phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate or phosphonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction may produce biphenyl-4-yl-1-phosphonatobutane derivatives.
科学研究应用
Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate exerts its effects involves interactions with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the phosphonate and sulfonate groups can participate in electrostatic interactions with positively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Tripotassium phosphate: A simpler compound with similar potassium content but lacking the biphenyl and sulfonate groups.
Biphenyl-4-sulfonic acid: Contains the biphenyl and sulfonate groups but lacks the phosphonate group.
Phosphonobutane-1-sulfonic acid: Contains the phosphonate and sulfonate groups but lacks the biphenyl group.
Uniqueness
Tripotassium (1r)-4-Biphenyl-4-Yl-1-Phosphonatobutane-1-Sulfonate is unique due to its combination of biphenyl, phosphonate, and sulfonate groups, which confer distinct chemical reactivity and potential for diverse applications. This combination is not commonly found in other compounds, making it a valuable subject of study in various scientific disciplines.
属性
分子式 |
C16H19O6PS |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
(1R)-4-(4-phenylphenyl)-1-phosphonobutane-1-sulfonic acid |
InChI |
InChI=1S/C16H19O6PS/c17-23(18,19)16(24(20,21)22)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12,16H,4-5,8H2,(H2,17,18,19)(H,20,21,22)/t16-/m1/s1 |
InChI 键 |
XIIYQLCRTNBXRS-MRXNPFEDSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC[C@H](P(=O)(O)O)S(=O)(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(P(=O)(O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


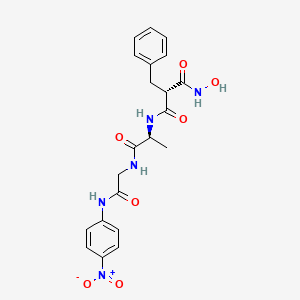
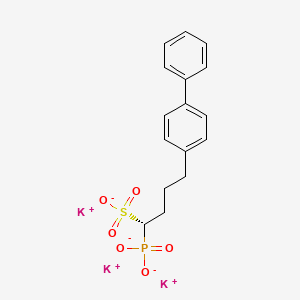
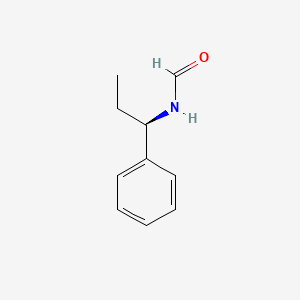
![[[(3r,4r,5s,6r)-3-(Butanoylamino)-4,5-Dihydroxy-6-(Hydroxymethyl)oxan-2-Ylidene]amino] N-Phenylcarbamate](/img/structure/B10757644.png)
![4-[(1S)-1-(3-fluoro-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenyl)ethyl]-1H-imidazol-2-amine](/img/structure/B10757645.png)
![1-(5-Bromo-pyridin-2-yl)-3-[2-(6-fluoro-2-hydroxy-3-propionyl-phenyl)-cyclopropyl]-urea](/img/structure/B10757655.png)
![[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid](/img/structure/B10757657.png)
![N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B10757659.png)
![(3R)-3-(aminomethyl)-9-methoxy-1,2,3,4-tetrahydro-5H-[1]benzothieno[3,2-e][1,4]diazepin-5-one](/img/structure/B10757667.png)
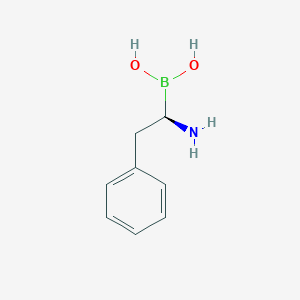
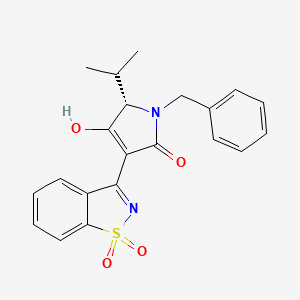
![1,2,3-Trihydroxy-1,2,3,4-tetrahydrobenzo[a]pyrene](/img/structure/B10757676.png)
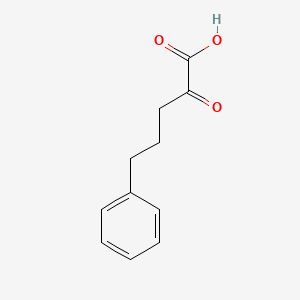
![N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B10757708.png)
